molecular formula C14H12S3 B1596821 3,3''-Dimethyl-2,2',5',2''-terthiophene CAS No. 81294-15-7

3,3''-Dimethyl-2,2',5',2''-terthiophene

Cat. No.: B1596821
CAS No.: 81294-15-7
M. Wt: 276.4 g/mol
InChI Key: WHYOCCAIRIMNPX-UHFFFAOYSA-N
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Description

3,3’‘-Dimethyl-2,2’,5’,2’‘-terthiophene is a chemical compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of three thiophene rings connected in a linear arrangement, with two methyl groups attached at the 3 and 3’’ positions. Thiophenes are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or toluene.

Industrial Production Methods

On an industrial scale, the production of 3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene may involve similar coupling reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into dihydrothiophenes using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.

    Substitution: Halogens, nitrating agents; reactions may require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiophenes

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a component in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene involves its interaction with molecular targets through its aromatic and electron-rich thiophene rings. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in applications related to organic electronics and materials science.

Comparison with Similar Compounds

Similar Compounds

    3,3’‘-Dihexyl-2,2’,5’,2’'-terthiophene: Similar structure but with hexyl groups instead of methyl groups.

    3,3’,4,4’-Tetrabromo-5,5’-dimethyl-2,2’-bithiophene: Contains bromine atoms and two thiophene rings.

    2,2’-Bithiophene: A simpler structure with only two thiophene rings.

Uniqueness

3,3’‘-Dimethyl-2,2’,5’,2’'-terthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in the design of conjugated polymers and organic electronic materials, where precise control over molecular structure is crucial for optimizing performance.

Properties

IUPAC Name

2,5-bis(3-methylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S3/c1-9-5-7-15-13(9)11-3-4-12(17-11)14-10(2)6-8-16-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYOCCAIRIMNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370197
Record name 3,3''-Dimethyl-2,2',5',2''-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81294-15-7
Record name 3,3''-Dimethyl-2,2',5',2''-terthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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